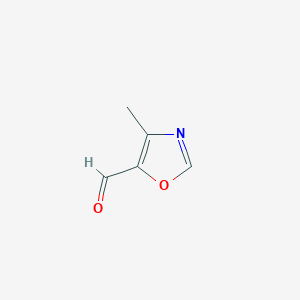

4-Methyl-1,3-oxazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKYBKHXNFMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565432 | |

| Record name | 4-Methyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159015-06-2 | |

| Record name | 4-Methyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-1,3-oxazole-5-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. While a specific CAS number for this compound is not consistently reported in publicly accessible databases, its synthesis and utility can be confidently inferred from established chemical principles and the well-documented chemistry of its close analogs. This document delves into its molecular structure, physicochemical properties, robust synthetic strategies, and its significant potential in the development of novel therapeutics.

Compound Identification and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a formyl (aldehyde) group at the 5-position. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | PubChem[1] |

| Molecular Weight | 111.10 g/mol | PubChem[1] |

| Monoisotopic Mass | 111.03203 Da | PubChem[1] |

| Predicted XlogP | 0.5 | PubChem[1] |

| InChI | InChI=1S/C5H5NO2/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | PubChem[1] |

| SMILES | CC1=C(OC=N1)C=O | PubChem[1] |

Note: Most properties are computationally predicted due to the limited availability of experimental data for this specific compound.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached from its corresponding carboxylic acid or alcohol precursors. The following sections detail the preparation of these key intermediates and the subsequent conversion to the target aldehyde.

Synthesis of the Precursor: 4-Methyl-1,3-oxazole-5-carboxylic Acid

The carboxylic acid analog, 4-Methyl-1,3-oxazole-5-carboxylic acid (CAS Number: 2510-32-9), is a stable and often commercially available starting point.[2] Its synthesis is a critical first step in one of the proposed pathways to the target aldehyde.

Proposed Synthetic Pathways to this compound

Two primary and reliable synthetic transformations can be employed to convert the carboxylic acid or its derivatives into the desired aldehyde.

Caption: Predicted proton NMR chemical shift regions.

Reactivity and Applications in Drug Discovery

The aldehyde functionality of this compound makes it a versatile precursor for a variety of chemical transformations, rendering it highly valuable in the synthesis of complex molecules and potential drug candidates. The oxazole core itself is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.

[3]#### 4.1. Key Chemical Transformations

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary and secondary amines to introduce diverse amine-containing side chains, a common strategy in drug development to modulate solubility and target binding.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain at the 5-position, creating α,β-unsaturated esters, ketones, or nitriles.

-

Condensation Reactions: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides access to more complex heterocyclic systems.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further avenues for functional group manipulation.

Diagram 3: Reactivity of this compound

Sources

4-Methyl-1,3-oxazole-5-carbaldehyde molecular weight

An In-Depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic organic compound featuring an oxazole ring, a core structure present in numerous biologically active molecules.[1][2] Its significance in the fields of medicinal chemistry and organic synthesis stems from the versatile reactivity of its aldehyde functional group, which serves as a key handle for constructing more complex molecular architectures.[2] This guide provides a comprehensive overview of its molecular properties, outlines a robust synthetic protocol, explores its chemical reactivity and applications as a synthetic intermediate, and details essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in drug development who utilize heterocyclic building blocks in their synthetic workflows.

Core Molecular Profile

This compound is characterized by a five-membered oxazole ring substituted with a methyl group at the 4-position and a formyl (carbaldehyde) group at the 5-position. The strategic placement of these functional groups makes it a valuable precursor in multi-step syntheses.

Chemical Identifiers and Properties

The fundamental physicochemical properties of this compound are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is approximately 111.10 g/mol .

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | PubChemLite[3] |

| Molecular Weight | 111.10 g/mol | Calculated |

| Monoisotopic Mass | 111.03203 Da | PubChemLite[3] |

| IUPAC Name | This compound | PubChemLite[3] |

| InChIKey | ANPKYBKHXNFMFD-UHFFFAOYSA-N | PubChemLite[3] |

| SMILES | CC1=C(OC=N1)C=O | PubChemLite[3] |

| Predicted XlogP | 0.5 | PubChemLite[3] |

Synthesis and Characterization

The construction of the oxazole ring is a cornerstone of heterocyclic chemistry. Among the various methods, the van Leusen oxazole synthesis stands out for its efficiency and reliability in forming 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[1]

Recommended Synthetic Protocol: Van Leusen Reaction

This one-pot reaction provides a direct and high-yielding pathway to the target compound. The mechanism involves the base-mediated reaction of TosMIC with an aldehyde, followed by cyclization and elimination of toluenesulfinic acid to form the aromatic oxazole ring.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tosylmethylisocyanide (TosMIC) (1.0 eq) in anhydrous methanol, add the appropriate aldehyde precursor under an inert nitrogen atmosphere.

-

Base Addition: Cool the reaction mixture in an ice bath. Add a solution of potassium carbonate (K₂CO₃) (1.5 eq) in methanol dropwise over 15 minutes, maintaining the temperature below 10°C. The causality for the slow, cooled addition is to control the exothermic reaction and prevent side product formation.

-

Reaction: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: The structure of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry). The aldehyde proton should be visible as a singlet at approximately δ 9.5-10.0 ppm in the ¹H NMR spectrum.

Chemical Reactivity and Applications

The oxazole moiety is a privileged scaffold in medicinal chemistry, known for its role in compounds with anti-inflammatory, anticancer, and antifungal activities.[2] this compound serves as a key building block for accessing novel derivatives.[4][5]

Key Reactions of the Aldehyde Group

The aldehyde functional group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the foundation of its utility in synthesis. Common transformations include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Reaction with active methylene compounds or amines to form larger conjugated systems, such as Schiff bases.[6]

Application Example: Synthesis of Schiff Base Derivatives

Schiff bases (or imines) derived from heterocyclic aldehydes are widely investigated for their biological activities.[6] The synthesis involves a straightforward condensation reaction with a primary amine, often catalyzed by a weak acid.

Caption: Reaction pathway for the synthesis of a Schiff base from the title compound.

This synthetic route allows for the facile combination of the oxazole core with other pharmacophores, enabling the creation of diverse chemical libraries for drug discovery screening. The resulting imine bond is often crucial for the molecule's ability to bind to biological targets.[6]

Safety and Handling

General Precautions

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

-

Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling and before breaks.[10]

GHS Hazard Profile (Anticipated)

Based on related compounds like 5-Methyl-1,2-oxazole-3-carbaldehyde, the following hazards should be anticipated.[7]

| Hazard Class | Category | Statement |

| Flammable Solid | Category 2 | H228: Flammable solid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Skin Irritation | Category 2 | H315: Causes skin irritation[8] |

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not empty into drains.[11]

Conclusion

This compound, with a molecular weight of 111.10 g/mol , is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation via methods like the van Leusen reaction and the pronounced reactivity of its aldehyde group make it an attractive starting material for developing novel compounds, particularly in the pursuit of new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this and related chemical reagents.

References

- BASF Agro España. (n.d.). Safety data sheet.

- Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.

- GHS07. (2024, September 18). Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Capot Chemical. (2025, December 20). MSDS of 4-Methyl-oxazole-5-carboxylic acid.

- PubChem. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid.

- PubChemLite. (n.d.). This compound (C5H5NO2).

- ChemicalBook. (n.d.). 4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID CAS.

- PubChem. (n.d.). 2-Methyl-4,5-dihydro-1,3-oxazole-5-carbaldehyde.

- Sigma-Aldrich. (n.d.). 4-Oxazolecarboxaldehyde 97.

- ChemScence. (n.d.). 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde.

- Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.

- ChemicalBook. (n.d.). 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis.

- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

- ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.

- PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- Benchchem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

- PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde.

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C5H5NO2) [pubchemlite.lcsb.uni.lu]

- 4. escales | Virtual tour generated by Panotour [ub.edu]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. capotchem.com [capotchem.com]

- 10. agro.basf.es [agro.basf.es]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,3-oxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive scientific overview of the synthesis of 4-methyl-1,3-oxazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active compounds, and this specific derivative serves as a versatile building block for more complex molecular architectures. This document focuses on the Vilsmeier-Haack formylation of 4-methyloxazole as the primary and most direct synthetic route. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and present essential characterization data. The guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for the successful synthesis and validation of this key intermediate.

Introduction and Significance

The 1,3-oxazole ring is a five-membered aromatic heterocycle that constitutes the core of many natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it a valuable motif in drug design, often enhancing metabolic stability and pharmacokinetic profiles. Derivatives of the oxazole core exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound is a strategically functionalized derivative. The presence of the reactive aldehyde group at the C5 position, adjacent to the C4-methyl group, provides a chemical handle for a variety of transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | [PubChemLite][1] |

| Molecular Weight | 111.10 g/mol | [PubChemLite][1] |

| Monoisotopic Mass | 111.03203 Da | [PubChemLite][1] |

| IUPAC Name | This compound | [PubChemLite][1] |

| CAS Number | 149205-23-0 | Inferred from PubChem CID |

| Physical Appearance | Predicted: Solid or oil | - |

Core Synthetic Strategy: Vilsmeier-Haack Formylation

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which achieves formylation of an electron-rich aromatic or heterocyclic ring.[2]

Principle and Mechanistic Insight

The oxazole ring is considered electron-deficient compared to heterocycles like pyrrole or furan, which makes classical electrophilic aromatic substitution challenging.[3] However, the Vilsmeier-Haack reaction utilizes a potent electrophile, the chloroiminium salt (Vilsmeier reagent), which is strong enough to react with moderately activated rings.

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt.

-

Electrophilic Substitution: The C5 position of 4-methyloxazole, being the most nucleophilic carbon, attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[3] All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and reagents.

Materials:

-

4-Methyloxazole (1.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) (1.1 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried, three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle with temperature control

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Vilsmeier Reagent Preparation:

-

To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C in an ice bath with vigorous stirring.

-

Add POCl₃ (1.1 eq.) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[3]

-

-

Reaction with 4-Methyloxazole:

-

In a separate flask, dissolve 4-methyloxazole (1.0 eq.) in anhydrous DCM.

-

Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction to 40-50 °C and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, cool the mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.

-

Characterization and Quality Control

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Result |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): ~9.9-10.1 (s, 1H, -CHO), ~8.1-8.3 (s, 1H, oxazole C2-H), ~2.5-2.7 (s, 3H, -CH₃). Note: Chemical shifts for the aldehyde and methyl protons are estimated based on the reported spectrum of the structural analog 4-iodo-3-methylisoxazole-5-carbaldehyde, which shows signals at 9.86 ppm (CHO) and 2.37 ppm (CH₃).[4] |

| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): ~182 (CHO), ~158 (C5-oxazole), ~152 (C2-oxazole), ~135 (C4-oxazole), ~12 (-CH₃). Note: Values are predicted based on standard chemical shifts for substituted oxazoles. |

| FT-IR | (cm⁻¹) ~2920 (C-H, alkane), ~2850, 2750 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1580 (C=N, oxazole). |

| Mass Spec. | (ESI+) m/z: 112.0393 [M+H]⁺, 134.0212 [M+Na]⁺. |

Safety, Handling, and Storage

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution under an inert atmosphere.

-

Anhydrous Solvents (DMF, DCM): Handle in a well-ventilated fume hood.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store the final product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent degradation.

Conclusion

This guide details a robust and direct synthetic route to this compound via the Vilsmeier-Haack formylation of 4-methyloxazole. The provided protocol, coupled with mechanistic insights and detailed characterization data, offers a comprehensive resource for chemists. The strategic importance of this molecule as a synthetic intermediate warrants a thorough understanding of its preparation, and this guide serves as a foundational document to support further research and development in the fields of medicinal and synthetic chemistry.

References

- This compound (C5H5NO2). (n.d.). PubChemLite.

- Vilsmeier–Haack reaction - Wikipedia. (n.d.).

- CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.). Google Patents.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

Sources

- 1. PubChemLite - this compound (C5H5NO2) [pubchemlite.lcsb.uni.lu]

- 2. ijpcbs.com [ijpcbs.com]

- 3. 4-METHYL-2-PHENYL-1,3-OXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methyl-1,3-oxazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1] Its presence in a wide array of natural products and synthetic compounds confers a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The oxazole nucleus is often considered a bioisostere for amide and ester functionalities, offering the potential for improved metabolic stability and enhanced pharmacokinetic profiles. Within this important class of compounds, 4-Methyl-1,3-oxazole-5-carbaldehyde serves as a key synthetic intermediate, providing a versatile platform for the construction of more complex, biologically active molecules. The strategic placement of the methyl group at the 4-position and the reactive carbaldehyde at the 5-position allows for a multitude of chemical transformations, making it a valuable building block in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical and spectroscopic properties, and its utility as a precursor in organic synthesis and drug discovery.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the 4-methyloxazole core, followed by its formylation at the C5 position.

Part 1: Synthesis of the 4-Methyloxazole Precursor

Several robust methods exist for the synthesis of the 4-methyloxazole core, with the Robinson-Gabriel synthesis being a classic and reliable approach.[2] This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of 4-methyloxazole, 1-chloro-2-propanone is reacted with an excess of formamide, which serves as both the nitrogen source and the solvent.

Experimental Protocol: Robinson-Gabriel Type Synthesis of 4-Methyloxazole [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-propanone (1.0 equivalent) and an excess of formamide (5-10 equivalents).

-

Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture to 120-140 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature and then pour it into ice water. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-methyloxazole.

Diagram of the Robinson-Gabriel Synthesis Workflow

Caption: Workflow for the Robinson-Gabriel type synthesis of 4-methyloxazole.

Part 2: Vilsmeier-Haack Formylation of 4-Methyloxazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] While the oxazole ring is generally considered electron-deficient, the Vilsmeier-Haack reaction can proceed, with electrophilic attack favored at the C5 position.[5][6]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methyloxazole [5]

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 4-Methyloxazole: Dissolve 4-methyloxazole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, this compound, can be further purified by column chromatography on silica gel.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: Generalized mechanism of the Vilsmeier-Haack formylation.

Physicochemical and Spectroscopic Properties

The structural elucidation of newly synthesized this compound is paramount. The following tables provide predicted spectroscopic data based on the known values for 4-methyloxazole and the expected influence of the aldehyde substituent at the C5 position.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Appearance | Expected to be a solid or oil |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Aldehyde-H (C5-CHO) | 9.8 - 10.0 | s (singlet) |

| Oxazole-H (C2-H) | 8.0 - 8.2 | s (singlet) |

| Methyl-H (C4-CH₃) | 2.4 - 2.6 | s (singlet) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C=O (Aldehyde) | 185 - 190 |

| C2 | 151 - 154 |

| C4 | 145 - 148 |

| C5 | 130 - 133 |

| -CH₃ | 12 - 15 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3130 | Medium | =C-H Stretch (Oxazole Ring) |

| ~2940 | Medium | C-H Stretch (Methyl Group) |

| 2830-2700 | Medium | C-H Stretch (Aldehyde)[7] |

| 1700-1680 | Strong | C=O Stretch (Aldehyde)[8] |

| ~1595 | Strong | C=N Stretch (Oxazole Ring)[9] |

| ~1510 | Strong | C=C Stretch (Oxazole Ring)[9] |

Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation patterns for oxazoles often involve the loss of CO, HCN, and cleavage of the ring.[10]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde functional group, which serves as a versatile handle for a wide range of chemical transformations. This makes the compound a valuable intermediate in the synthesis of diverse molecular scaffolds for drug discovery.

Diagram of Key Reactions of this compound

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Fundamental Reactivity of 4-Methyl-1,3-oxazole-5-carbaldehyde

Abstract

4-Methyl-1,3-oxazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Its structure presents a fascinating dichotomy of reactivity: the classical electrophilic nature of the aldehyde carbonyl carbon, and the nuanced, often non-intuitive, reactivity of the electron-deficient oxazole ring. This guide provides a comprehensive exploration of the molecule's fundamental reactivity, moving beyond simple reaction lists to explain the underlying electronic and mechanistic principles. We will dissect the key transformations of both the aldehyde moiety and the oxazole core, providing field-proven experimental protocols and discussing how the interplay between these two functional groups dictates the overall chemical behavior. Particular emphasis is placed on synthetically powerful reactions, such as the Vilsmeier-Haack synthesis, reductive amination, and the strategic use of the oxazole as a masked diene in Diels-Alder cycloadditions for the construction of pyridine systems.

Synthesis and Molecular Architecture

The most direct and common synthesis of this compound is the Vilsmeier-Haack formylation of 4-methyloxazole.[1][2] This reaction is a cornerstone of heterocyclic chemistry for installing formyl groups onto electron-rich aromatic systems.[3][4] The oxazole ring, while generally considered electron-deficient, is sufficiently activated by the C4-methyl group to undergo this transformation.[1] The methyl group enhances the electron density at the adjacent C5 position, making it the primary site of electrophilic attack by the Vilsmeier reagent (a chloroiminium ion).[1][2]

Caption: Synthesis via Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methyloxazole[2]

This protocol is adapted from established procedures for the formylation of activated heterocyclic systems.[2][5]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]

-

Reaction: Dissolve 4-methyloxazole (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Progression & Monitoring: After the addition, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated (e.g., to 40 °C) for 2-4 hours. Progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous sodium acetate solution until the pH is neutral.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Core Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is best understood by considering the distinct yet interconnected chemistries of the aldehyde group and the oxazole ring. The diagram below illustrates the principal transformation pathways available to this molecule.

Sources

An In-depth Technical Guide to the Core Properties of 4-Methyl-5-formyloxazole

Abstract

This technical guide provides a comprehensive analysis of 4-methyl-5-formyloxazole, a heterocyclic compound of emerging interest in medicinal chemistry and synthetic organic chemistry. While direct literature on this specific molecule is limited, this document, designed for researchers, scientists, and drug development professionals, extrapolates its core properties, reactivity, and potential applications from established chemical principles and data on closely related analogues. We present putative synthetic pathways, predicted spectroscopic data, and a discussion of its potential role as a versatile building block in the design of novel therapeutics. This guide emphasizes the practical application of this knowledge, offering detailed experimental workflows and a critical evaluation of synthetic strategies, thereby providing a robust framework for its future investigation and utilization.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Oxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5] Their prevalence in clinically used drugs such as Linezolid and Oxaprozin underscores their therapeutic significance.[2]

The value of the oxazole core lies in its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][2] Furthermore, it can serve as a bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic profiles to a drug candidate. The strategic functionalization of the oxazole ring is therefore a key aspect of modern drug design. 4-Methyl-5-formyloxazole, with its reactive aldehyde group, represents a particularly valuable, yet underexplored, building block for the synthesis of diverse molecular architectures.

Molecular Structure and Physicochemical Properties

4-Methyl-5-formyloxazole, also known as 4-methyloxazole-5-carbaldehyde, possesses the chemical formula C₅H₅NO₂ and a molecular weight of 125.10 g/mol . The structure features a central oxazole ring substituted with a methyl group at position 4 and a formyl (aldehyde) group at position 5.

Table 1: Predicted Physicochemical Properties of 4-Methyl-5-formyloxazole

| Property | Predicted Value | Notes |

| Molecular Formula | C₅H₅NO₂ | |

| Molecular Weight | 125.10 g/mol | |

| CAS Number | 159015-06-2 | |

| Appearance | Likely a solid at room temperature | Based on the melting point of the analogous 4-methylthiazole-5-carboxaldehyde (74-78 °C).[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Boiling Point | Estimated to be >200 °C | Extrapolated from related structures. |

| pKa | The oxazole nitrogen is weakly basic. |

Proposed Synthetic Pathways

The synthesis of 4-methyl-5-formyloxazole is not well-documented in the current literature. However, its preparation can be logically approached through two primary strategies: the formylation of a pre-formed 4-methyloxazole ring or the construction of the oxazole ring with the formyl group (or a precursor) already in place.

Synthesis of the 4-Methyloxazole Core

The initial challenge is the synthesis of the 4-methyloxazole precursor. Several established methods can be employed.

This classic method involves the cyclodehydration of a 2-acylamino-ketone.[1] For 4-methyloxazole, this would involve the reaction of 1-amino-2-propanone with a formylating agent, followed by cyclization. A related and more direct approach is the reaction of an α-haloketone with formamide.[5]

Experimental Protocol: Robinson-Gabriel Type Synthesis of 4-Methyloxazole [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-propanone (1.0 equivalent) and an excess of formamide (5-10 equivalents).

-

Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice water. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to afford pure 4-methyloxazole.

Caption: Robinson-Gabriel Synthesis of 4-Methyloxazole.

Formylation of 4-Methyloxazole

Once 4-methyloxazole is obtained, the formyl group can be introduced at the C5 position. The Vilsmeier-Haack reaction is the most plausible method for this transformation.[4][6][7]

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[7] The oxazole ring, while not as electron-rich as pyrrole or furan, is expected to undergo formylation at the C5 position, which is activated by the adjacent oxygen atom.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methyloxazole

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with 4-Methyloxazole: Dissolve 4-methyloxazole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-5-formyloxazole.

Caption: Vilsmeier-Haack Formylation of 4-Methyloxazole.

Alternative Synthetic Route: Reduction of a Carboxylic Acid Derivative

An alternative strategy involves the synthesis of a 4-methyloxazole derivative with a C5 substituent at a higher oxidation state, such as a carboxylic acid or an ester, followed by its reduction to the aldehyde.

The synthesis of ethyl 4-methyloxazole-5-carboxylate can be achieved by reacting ethyl 2-chloroacetoacetate with formamide.[7]

The reduction of a carboxylic acid or its ester to an aldehyde requires careful selection of the reducing agent to avoid over-reduction to the alcohol.[8]

-

From Carboxylic Acid: The direct reduction of 4-methyloxazole-5-carboxylic acid can be challenging. Modern methods often employ a two-step, one-pot procedure involving in-situ activation of the carboxylic acid followed by reduction.[8][9]

-

From Ester: The reduction of ethyl 4-methyloxazole-5-carboxylate to the corresponding aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.[2]

Experimental Protocol: Reduction of Ethyl 4-Methyloxazole-5-carboxylate with DIBAL-H

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 equivalent) in anhydrous toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Add a solution of DIBAL-H in toluene (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-formyloxazole.

Reactivity and Synthetic Utility

The synthetic utility of 4-methyl-5-formyloxazole stems from the reactivity of the aldehyde group, which can participate in a wide range of chemical transformations. This makes it a valuable intermediate for introducing molecular diversity.

Key Reactions of the Formyl Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methyloxazole-5-carboxylic acid.

-

Reduction: Reduction of the aldehyde will yield the corresponding primary alcohol, (4-methyl-1,3-oxazol-5-yl)methanol.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will provide the corresponding amines.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, leading to vinyl-substituted oxazoles.

-

Aldol and Related Condensations: The aldehyde can undergo condensation reactions with enolates and other nucleophiles.

-

Grignard and Organolithium Additions: Reaction with organometallic reagents will afford secondary alcohols.

Caption: Reactivity of 4-Methyl-5-formyloxazole.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental data for 4-methyl-5-formyloxazole, the following spectroscopic characteristics are predicted based on the analysis of analogous structures, such as 4-iodo-3-methylisoxazole-5-carbaldehyde.[10]

Table 2: Predicted Spectroscopic Data for 4-Methyl-5-formyloxazole

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~9.9 (s, 1H, -CHO), ~7.9 (s, 1H, H-2), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~185 (-CHO), ~160 (C-5), ~152 (C-2), ~140 (C-4), ~12 (-CH₃) |

| IR (KBr, cm⁻¹) | ~2920 (C-H stretch, methyl), ~2820, ~2720 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1580 (C=N stretch, oxazole ring) |

| Mass Spec. (EI) | m/z (%): 125 (M⁺), 96 (M⁺ - CHO), 68 |

Safety and Handling

While specific toxicity data for 4-methyl-5-formyloxazole is not available, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Methyl-5-formyloxazole is a promising yet underutilized building block in organic synthesis and medicinal chemistry. Although direct experimental data is sparse, its synthesis is achievable through established methodologies such as the Robinson-Gabriel synthesis of the oxazole core followed by a Vilsmeier-Haack formylation. The reactive aldehyde functionality provides a versatile handle for a wide array of chemical transformations, enabling the generation of diverse libraries of oxazole-containing compounds for drug discovery programs. This technical guide provides a solid foundation for researchers to begin exploring the chemistry and potential applications of this intriguing molecule. Further research is warranted to fully elucidate its properties and unlock its synthetic potential.

References

- BenchChem. (2025).

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239.

- BenchChem. (2025).

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.).

- CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents. (n.d.).

- Recent advance in oxazole-based medicinal chemistry - PubMed. (2018). European Journal of Medicinal Chemistry, 144, 829–856.

- BenchChem. (2025).

- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.).

- BenchChem. (2025). The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. BenchChem.

- EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents. (n.d.).

- Vilsmeier–Haack reaction - Wikipedia. (n.d.).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).

- Controlled reduction of carboxylic acids to aldehydes with hydride sources. - ResearchGate. (n.d.).

- Reduction of carboxyl compounds to aldehydes - Organic Chemistry Portal. (n.d.).

- Reducing Carboxylic Acids to Aldehydes - Chemistry Steps. (n.d.).

- 18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. (2019, June 5).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-oxazolecarboxaldehyde, 5-methyl- synthesis - chemicalbook [chemicalbook.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 4-Methyl-1,3-oxazole-5-carbaldehyde

Abstract: 4-Methyl-1,3-oxazole-5-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its inherent reactivity, while synthetically useful, presents significant challenges regarding its stability and long-term storage. This technical guide provides an in-depth analysis of the chemical properties governing the stability of this compound. It outlines postulated degradation pathways, including oxidation and polymerization, and establishes a comprehensive set of best practices for its storage and handling to ensure its integrity for research and development applications. Furthermore, this guide details robust analytical methodologies for conducting stability assessments, providing researchers with the necessary protocols to validate the quality of their starting materials over time.

Introduction to this compound

This compound is a substituted aromatic heterocycle featuring an oxazole ring functionalized with both a methyl and a carbaldehyde (aldehyde) group. The oxazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, prized for its ability to engage in various biological interactions.[1] The aldehyde at the C5 position and the methyl group at the C4 position make this specific molecule a versatile precursor for synthesizing more complex derivatives, allowing for chain extension, cyclization, and other modifications crucial for developing new chemical entities.[2][3] However, the very features that make it a reactive and useful synthon—the electrophilic aldehyde and the electron-rich oxazole ring—also render it susceptible to degradation. Understanding and mitigating this instability is paramount for ensuring the reproducibility of synthetic procedures and the quality of downstream products.

Intrinsic Chemical Stability and Reactivity

The stability of this compound is dictated by the combined reactivity of its two key functional components: the aromatic oxazole ring and the aldehyde group.

-

The Oxazole Ring: The oxazole ring is an aromatic, five-membered heterocycle containing oxygen and nitrogen. While aromatic, it is less so than analogous rings like imidazole, making it more susceptible to certain reactions.[4] The ring can be sensitive to strong acids, which can lead to protonation and potential ring-opening hydrolysis.[5] The C2 position is the most electron-deficient and can be a site for nucleophilic attack, though this often results in ring cleavage rather than substitution.[4] Conversely, electrophilic substitution tends to occur at the C5 position.[4] The overall electronic nature of the ring makes it relatively stable under neutral conditions but vulnerable to cleavage under harsh acidic or nucleophilic conditions.

-

The Aldehyde Group: The aldehyde functional group is inherently reactive and a primary source of instability. It is highly susceptible to:

-

Oxidation: Aldehydes are easily oxidized to the corresponding carboxylic acid, a reaction that can be initiated by atmospheric oxygen (auto-oxidation). This process can be accelerated by light, heat, and the presence of metal ion catalysts.

-

Polymerization: Aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization to form trimers (trioxanes) or linear polyacetals.[6] This process can be catalyzed by trace amounts of acid or base. The formation of the corresponding carboxylic acid via oxidation can, in turn, catalyze this polymerization.

-

The interplay of these two groups means that the primary stability concerns for this compound are the oxidation of the aldehyde to 4-methyl-1,3-oxazole-5-carboxylic acid and potential polymerization.

Postulated Degradation Pathways

While specific degradation studies on this compound are not extensively documented in the literature, its degradation pathways can be postulated based on the known chemistry of its constituent functional groups. The two most probable degradation routes are oxidation and acid-catalyzed polymerization.

-

Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of a peroxy acid intermediate, which then oxidizes a second molecule of the aldehyde to form two equivalents of 4-methyl-1,3-oxazole-5-carboxylic acid. This is a common auto-oxidation pathway for aldehydes.

-

Polymerization: If any carboxylic acid is formed through oxidation, it can act as an acid catalyst, protonating the carbonyl oxygen of another aldehyde molecule. This activation facilitates nucleophilic attack by another aldehyde molecule, leading to the formation of oligomers or polymers. A common product of aldehyde polymerization is the cyclic trimer.

These pathways are not mutually exclusive; in fact, oxidation can directly promote polymerization, leading to a complex mixture of degradation products.

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of analogous compounds and general best practices for handling reactive aldehydes.

Storage Conditions

The primary goal of storage is to mitigate exposure to oxygen, light, moisture, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows down the rates of oxidation and polymerization. Avoid freezing, as some aldehydes have been observed to polymerize faster at very low temperatures. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents auto-oxidation of the aldehyde group by displacing atmospheric oxygen. |

| Container | Tightly sealed, amber glass vial or bottle. | Prevents exposure to air and moisture. Amber glass protects the compound from light, which can catalyze oxidative degradation. |

| Purity | Use high-purity material. Store neat as a solid if possible. | Impurities, especially acidic ones, can catalyze degradation. Storing as a solid minimizes mobility and reaction rates compared to a solution. |

| Handling | Dispense in a glove box or under a stream of inert gas. | Minimizes exposure to atmospheric oxygen and moisture during handling and aliquoting. |

Handling Precautions

Given its classification as a potential irritant, appropriate personal protective equipment (PPE) should always be used.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid Inhalation and Contact: Avoid breathing dust or fumes. Prevent contact with skin and eyes.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly when using a batch that has been stored for an extended period, a stability assessment is recommended. A forced degradation study is an effective way to understand potential degradation products and develop a stability-indicating analytical method.[7]

Caption: Workflow for a forced degradation stability study.

Protocol: Stability-Indicating HPLC-UV Method Development

This protocol describes a general approach to assess the stability of this compound.

Objective: To separate the parent compound from its potential degradation products and quantify its purity.

1. Materials and Reagents:

-

This compound

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)

-

HPLC-grade water with 0.1% formic acid (or other suitable modifier)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

2. Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm).

-

Column Temperature: 30°C

3. Forced Degradation Procedure: [7]

-

Prepare a stock solution of the compound at ~1 mg/mL in ACN or MeOH.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with NaOH before injection.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with HCl before injection.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.

-

Control Sample: Prepare a sample by diluting the stock solution with the solvent mixture (e.g., 50:50 ACN/Water) and analyze immediately.

4. Analysis and Interpretation:

-

Inject the control and all stressed samples into the HPLC system.

-

Compare the chromatograms. A stability-indicating method is one that resolves the parent peak from all degradation product peaks.

-

Peak purity analysis using a diode array detector (DAD) should be performed on the parent peak in all stressed samples to confirm it is not co-eluting with any degradants.

-

For identification of major degradants, the same samples can be analyzed by LC-MS to obtain molecular weights.

Conclusion

This compound is a valuable yet sensitive chemical intermediate. Its stability is primarily threatened by the reactivity of the aldehyde group, which is prone to oxidation and subsequent acid-catalyzed polymerization. By understanding these intrinsic chemical liabilities, researchers can implement robust storage and handling procedures to preserve the compound's integrity. Storing the material under an inert, refrigerated, and dark environment is critical. For applications requiring the highest assurance of quality, the implementation of a stability-indicating analytical method, such as the HPLC protocol outlined herein, provides a reliable system for validating the purity and stability of this essential building block.

References

- MDPI. (2026). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Catalysts.

- SpringerLink. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Polymer Bulletin.

- CDC. (n.d.). ALDEHYDES, SCREENING 2539. NIOSH Manual of Analytical Methods.

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

- MDPI. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules.

- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- PubMed Central (PMC). (2023).

- ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.

- PubMed. (n.d.).

- Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

- Benchchem. (n.d.). 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure.

- University of Bristol. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR.

- PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters].

- NIH. (n.d.).

- PharmaTutor. (2014).

- PubMed. (2005).

- ACS Publications. (n.d.). The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. Journal of the American Chemical Society.

- ResearchGate. (n.d.). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.

- Separation Science. (2025). Analytical Techniques In Stability Testing.

- PubMed. (n.d.). An accelerated stability study of 5-flucytosine in intravenous solution.

- Wiley Online Library. (2000). HIGHLIGHT - Addition Polymers of Aldehydes. Journal of Polymer Science: Part A: Polymer Chemistry.

- Benchchem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde.

Sources

- 1. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

Introduction: The Therapeutic Potential of the Oxazole Scaffold

An In-depth Technical Guide to the Theoretical Investigation of 4-Methyl-1,3-oxazole-5-carbaldehyde for Drug Discovery Applications

The oxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][4] The unique electronic and structural characteristics of the oxazole moiety allow for diverse molecular interactions with biological targets, making it a privileged scaffold in drug discovery.[1][2] this compound is a member of this important class of heterocyclic compounds. While extensive theoretical studies on this specific molecule are not widely published, its structural features—a reactive aldehyde group adjacent to a methyl-substituted oxazole core—suggest significant potential as a versatile building block for novel therapeutic agents.[3][5]

This technical guide outlines a comprehensive theoretical framework for the in-depth computational analysis of this compound. By leveraging established quantum chemical methodologies, we can predict its structural, spectroscopic, and electronic properties, thereby providing crucial insights to guide its synthesis, characterization, and potential applications in drug development. The protocols described herein are based on widely accepted and validated computational approaches for similar heterocyclic systems.[1][6][7]

Part 1: Molecular Modeling and Computational Methodology

A robust computational approach is fundamental to obtaining reliable and predictive theoretical data. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying organic molecules of this size, offering an optimal balance between accuracy and computational cost.[1][7][8]

Selection of Theoretical Level and Basis Set

For the theoretical investigation of this compound, the recommended level of theory is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , a hybrid exchange-correlation functional.[1][7] This functional has consistently demonstrated high accuracy in predicting the geometric, electronic, and spectroscopic properties of a wide range of organic compounds.[9]

The choice of basis set is equally critical. The 6-311G++(d,p) basis set is recommended for this study. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions ("++") is important for accurately describing lone pairs and anions, while the polarization functions ("(d,p)") account for the non-uniform distribution of electron density in molecules, which is crucial for systems with heteroatoms and double bonds.

Software and Computational Workflow

These calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. The general workflow for the theoretical characterization of this compound is depicted in the following diagram:

Caption: Molecular structure and atom numbering of this compound.

A summary of the predicted key structural parameters is presented in the table below. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, should the compound be synthesized and crystallized.

| Parameter | Predicted Value (Å or °) | Significance |

| C2-O1 Bond Length | ~1.35 | Reflects the bond order within the oxazole ring. |

| C4-C5 Bond Length | ~1.38 | Indicates the degree of electron delocalization. |

| C5-C(Aldehyde) Bond Length | ~1.45 | Influences the reactivity of the aldehyde group. |

| C=O (Aldehyde) Bond Length | ~1.22 | Characteristic of a carbonyl double bond. |

| C4-C5-C(Aldehyde) Angle | ~125° | Determines the orientation of the aldehyde group. |

| O1-C5-C4-N3 Dihedral | ~0° | Confirms the planarity of the oxazole ring. |

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical predictions of the infrared (IR) and Raman spectra, which are invaluable for the experimental identification and characterization of the molecule. Key predicted vibrational modes would include C-H stretching, C=O stretching of the aldehyde, and ring breathing modes of the oxazole.

NMR and UV-Vis Spectra Prediction

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be obtained using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This provides information about the electronic transitions within the molecule, such as the n→π* and π→π* transitions, which are characteristic of the oxazole ring and the carbonyl group.

Part 3: Electronic Properties and Reactivity Analysis

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding the molecule's reactivity. [1][7]

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. [6]

Caption: Relationship between HOMO, LUMO, and the energy gap.

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO is anticipated to be distributed over the aldehyde group and the C=N bond, indicating these as the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the oxazole ring and the aldehyde group. These are the most likely sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms and the region around the aldehyde carbon. These are susceptible to nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to accept electrons. |

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Part 4: Implications for Drug Development and Conclusion

The theoretical framework outlined in this guide provides a powerful, non-empirical approach to understanding the fundamental properties of this compound. The insights gained from these computational studies can significantly accelerate its development as a potential drug candidate or a key intermediate in pharmaceutical synthesis.

-

Rational Drug Design: The MEP and FMO analyses can guide the design of new derivatives with enhanced biological activity by identifying the most reactive sites for chemical modification.

-

Synthesis and Characterization: Predicted spectroscopic data (IR, NMR, UV-Vis) can aid in the confirmation of the successful synthesis and purification of the target molecule. [10][11]* Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of related oxazole derivatives, a theoretical SAR can be established, correlating specific electronic and structural features with potential biological activity. [2] In conclusion, the application of DFT and other quantum chemical methods provides a robust and cost-effective strategy for the comprehensive characterization of this compound at the molecular level. This theoretical foundation is an indispensable tool for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising heterocyclic scaffold.

References

- DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.).

- Belaidi, S., & Mellaoui, M. (n.d.). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods.

- DFT STUDIES OF OXAZOLE DERIVATIVE. (2023, April 6).

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]

- DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (n.d.). Taylor & Francis Online. [Link]

- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (n.d.).

- Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (n.d.).

- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.).

- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

- This compound (C5H5NO2). (n.d.). PubChem. [Link]

- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019, January 22). DergiPark. [Link]

- QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. (n.d.). CyberLeninka. [Link]